3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethyl)benzonitrile with difluoromethoxy reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the difluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy group but has an aldehyde functional group instead of a nitrile
Uniqueness
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is unique due to the combination of both difluoromethoxy and trifluoromethyl groups on the benzonitrile core.
Properties
IUPAC Name |
3-(difluoromethoxy)-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO/c10-8(11)16-7-3-5(4-15)1-2-6(7)9(12,13)14/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUWVAZEGPRUAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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